Biotinamido Poly(ethylene glycol) 1000 is a derivative of polyethylene glycol that has been modified to include biotin, a water-soluble B-vitamin. This compound is classified under polyether compounds and is widely utilized in biochemical applications due to its hydrophilic nature and ability to form stable conjugates with proteins and other biomolecules.
Poly(ethylene glycol) 1000, with the chemical formula (where corresponds to the degree of polymerization), is synthesized from ethylene oxide through anionic ring-opening polymerization. The biotinylation process involves the reaction of biotin with hydroxyl groups present in the polyethylene glycol chain, resulting in Biotinamido Poly(ethylene glycol) 1000.
Biotinamido Poly(ethylene glycol) 1000 falls into the category of bioconjugates and polymeric substances. It is often used in drug delivery systems, protein labeling, and as a stabilizing agent in various formulations.
The synthesis of Biotinamido Poly(ethylene glycol) 1000 typically involves the following steps:
The molecular structure of Biotinamido Poly(ethylene glycol) 1000 consists of a polyethylene glycol backbone with biotin moieties attached at one or both ends. The general structure can be represented as follows:
where "Biotin" denotes the biotin group and "PEG" represents the polyethylene glycol chain.
The primary chemical reaction involved in the synthesis of Biotinamido Poly(ethylene glycol) 1000 is the formation of an amide bond between the carboxyl group of biotin and the hydroxyl group of polyethylene glycol.
This reaction can be monitored using techniques such as nuclear magnetic resonance spectroscopy (NMR) or high-performance liquid chromatography (HPLC).
Biotinamido Poly(ethylene glycol) 1000 acts primarily as a linker or spacer in various biochemical applications. Its mechanism involves:
The strong affinity between biotin and avidin (or streptavidin) allows for highly specific interactions, which are crucial in assays, drug delivery systems, and diagnostic applications.
Biotinamido Poly(ethylene glycol) 1000 has numerous scientific uses, including:
The versatility and effectiveness of Biotinamido Poly(ethylene glycol) 1000 make it a valuable compound in modern biochemical research and applications.
The development of PEGylation technology traces back to the pioneering work of Frank F. Davis and Abraham Abuchowski in the 1970s, who first demonstrated the covalent attachment of PEG to bovine serum albumin and liver catalase proteins [4]. Their fundamental discovery that PEG modification could extend plasma half-life while reducing immunogenicity sparked a revolution in protein therapeutics. The first FDA-approved PEGylated product, Adagen® (PEGylated adenosine deaminase), received approval in 1990 for treating severe combined immunodeficiency disease (SCID), establishing PEGylation as a clinically validated approach [1] [4]. This breakthrough marked the beginning of extensive research into PEGylated formulations, including nanoparticles, which culminated in the 1995 approval of Doxil®—PEGylated liposomal doxorubicin with dramatically improved pharmacokinetics compared to free drug (half-life extended to 72 hours versus minutes) [1].
The evolution of PEGylation chemistry has progressed through several generations, significantly enhancing the technology's precision and utility. First-generation PEGylation employed cyanuric chloride and other reactive groups that created heterogeneous conjugates with hydrolytically unstable linkages. These were limited to low molecular weight PEGs and often resulted in significant loss of bioactivity due to random conjugation [4]. Second-generation PEGylation introduced more sophisticated chemistries focusing on site-specific conjugation, particularly targeting cysteine thiol groups. This approach minimized structural disruption and produced more homogeneous conjugates [4] [6]. The development of functionalized PEG derivatives, including Biotinamido PEG, represents a further refinement—enabling controlled bioconjugation for applications requiring precise molecular recognition [5] [6].
Table 1: Evolution of PEGylation Technology in Biomedical Applications
Generation | Time Period | Key Chemical Innovations | Representative Products | Limitations Addressed |
---|---|---|---|---|
First | 1970s-1990 | Cyanuric chloride activation; Random lysine conjugation | Adagen® (1990) | High immunogenicity; Rapid clearance |
Second | 1990s-2010 | Thiol-specific chemistry; Branched PEGs | PEGASYS®; Neulasta® | Conjugate heterogeneity; Low stability |
Functionalized PEGs | 2010-Present | Site-specific conjugation; Discrete PEGs; Biotin/ligand functionalization | Biotinamido PEG-based diagnostics | Limited targeting capabilities |
Recent advances include the development of discrete PEGs with single molecular weights rather than polydisperse mixtures. These offer superior batch-to-batch consistency and reduced immunogenicity compared to traditional polydisperse PEGs, potentially mitigating issues like accelerated blood clearance (ABC) phenomenon [6]. The integration of biotin ligands into PEG chains represents another significant advancement, creating versatile bridge molecules that leverage the streptavidin-biotin interaction—one of nature's strongest non-covalent bonds [5] [6]. This innovation has expanded PEGylation beyond therapeutic proteins to applications in nanotechnology, targeted drug delivery, and advanced diagnostics.
Biotinamido PEG1000 possesses a well-defined molecular architecture that integrates three critical components: a hydrophilic PEG spacer, a biotin terminal group, and a reactive amine group. The PEG backbone consists of approximately 20-23 repeating ethylene oxide units (molecular weight range: 950-1050 g/mol), imparting significant hydrophilicity and flexibility [9]. This segment adopts a dynamic helical conformation in aqueous environments, creating a highly hydrated molecular corona that sterically shields conjugated molecules from immune recognition and protein adsorption [1] [3]. The terminal biotin moiety connects to the PEG chain via a stable amide bond formed between the valeric acid side chain of biotin and the terminal amine of amino-PEG. This configuration preserves the ureido ring structure essential for high-affinity streptavidin binding [5] [6]. At the opposite terminus, a primary amine group (-NH₂) provides a versatile conjugation point for coupling to carboxyl-containing molecules via carbodiimide chemistry or to aldehyde groups via reductive amination [5].
The physicochemical properties of Biotinamido PEG1000 are heavily influenced by its molecular weight and terminal functionalization. As a semi-solid at room temperature (melting point: 35-40°C), it offers practical handling advantages over higher molecular weight solid PEGs and lower molecular weight liquids [9]. Its viscosity profile demonstrates significant temperature dependence, decreasing from approximately 30 cP at 20°C (50% aqueous solution) to 17 cSt at 100°C, facilitating processing in various formulations [9]. The polymer's hydrophilic character is evidenced by its complete water solubility and excellent hygroscopicity, enabling the formation of stable aqueous solutions even at high concentrations. These properties arise from the ether oxygens along the PEG backbone, which form hydrogen bonds with water molecules, creating a tightly bound hydration shell [3] [7].
Table 2: Physicochemical Properties of Biotinamido PEG1000
Property | Specification | Functional Significance |
---|---|---|
Molecular Weight | 950-1050 g/mol | Optimal balance between steric shielding and minimal viscosity impact |
Appearance | Semi-solid (35-40°C melting point) | Ease of handling and processing |
Water Solubility | Complete (>80% w/w at 20°C) | Compatibility with aqueous biological systems |
Viscosity | 22-30 cP (50% aqueous solution, 20°C) | Facilitates diffusion and mixing in formulations |
Functional Groups | Terminal biotin + primary amine | Dual functionality for streptavidin binding and conjugation |
Hydration Capacity | High hygroscopicity | Creates protective hydration layer around conjugated molecules |
The functional versatility of Biotinamido PEG1000 stems from its orthogonal reactive groups. The terminal amine enables covalent conjugation to various biological and synthetic molecules, while the biotin group provides non-covalent binding to streptavidin-coated surfaces or particles. This dual functionality creates a molecular bridge that can precisely position conjugated entities in nanoscale assemblies [5] [6]. The PEG spacer plays multiple roles: it maintains distance between conjugated molecules to prevent steric interference with biotin-streptavidin binding, reduces nonspecific adsorption through its hydrophilic nature, and provides flexibility that enhances binding efficiency [3] [5]. Unlike higher molecular weight PEGs, the 1000 Da chain length offers sufficient steric shielding while minimizing viscosity issues in concentrated formulations—a critical consideration for injectable products and surface coatings [1] [9].
Biotinamido PEG1000 serves as a fundamental building block in advanced diagnostic platforms and targeted delivery systems. In diagnostics, it enables the precise orientation of capture antibodies on streptavidin-coated surfaces, enhancing sensitivity in ELISA and biosensor applications. The PEG spacer reduces nonspecific binding, lowering background noise and improving signal-to-noise ratios in detection systems [5] [6]. This approach has proven particularly valuable in lateral flow assays and microarray technologies where controlled probe orientation significantly impacts performance. For drug delivery, researchers conjugate therapeutic agents (small molecules, proteins, or nucleic acids) to the amine terminus of Biotinamido PEG1000, creating biotinylated compounds that can be complexed with streptavidin-functionalized carriers. This modular approach enables precise control over drug loading and targeting ligand presentation. The PEG component provides steric stabilization, reducing opsonization and extending circulation half-life—critical factors for nanoparticle-based delivery systems [1] [4].
In tissue engineering, Biotinamido PEG1000 facilitates the creation of biofunctionalized hydrogels with controlled cell-material interactions. The terminal amine participates in photopolymerization reactions with PEG diacrylates or other crosslinkable macromers, while the biotin group enables subsequent modification with streptavidin-fused growth factors or adhesion peptides [5]. This approach allows spatial patterning of bioactive cues within synthetic scaffolds. Studies have demonstrated that PEG-VS hydrogels incorporating functionalized PEG derivatives exhibit superior physical properties after photo-crosslinking and elicit minimal inflammatory response—critical for implantable devices and cell encapsulation therapies [5]. The relatively low molecular weight of PEG1000 provides adequate mobility within hydrogel networks without compromising mechanical integrity, unlike longer PEG chains that may restrict diffusion or reduce crosslinking density.
Beyond biomedical applications, Biotinamido PEG1000 demonstrates significant utility in advanced material synthesis and food technology. In material science, it serves as a versatile compatibilizer in polymer blends, reducing interfacial tension between hydrophilic polysaccharides and hydrophobic synthetic polymers. The biotin moiety provides a handle for introducing specific interactions into composite materials, enabling the creation of self-assembling systems with hierarchical structures [7]. For instance, when incorporated into chitosan-based films, Biotinamido PEG1000 improves flexibility while reducing water vapor permeability—critical properties for active packaging materials. These composites exhibit enhanced mechanical performance and can be functionalized with streptavidin-conjugated enzymes or indicators for smart packaging applications [7].
In food science, Biotinamido PEG1000 contributes to developing innovative delivery systems for nutraceuticals. Its amphiphilic character facilitates the formation of micelles and microemulsions that encapsulate hydrophobic bioactive compounds (vitamins, antioxidants, phytochemicals), significantly improving their water solubility and bioavailability [3] [7]. The biotin group enables precise immobilization of enzymes on food processing equipment or biosensor surfaces through streptavidin bridges, enhancing stability and reusability in continuous processes. Additionally, PEG-polysaccharide composites incorporating functionalized PEG derivatives serve as effective matrices for 3D food printing due to their tunable rheological properties and post-printing stability [7]. The low molecular weight of PEG1000 minimizes viscosity increases while providing sufficient steric stabilization—a balance crucial for extrusion-based printing processes.
Table 3: Representative Applications of Biotinamido PEG1000 Across Scientific Domains
Application Domain | Function | Technical Advantage |
---|---|---|
Diagnostic Biosensors | Oriented antibody immobilization | Reduced nonspecific binding; Improved detection limits |
Targeted Drug Delivery | Drug-streptavidin nanocarrier linkage | Precise ligand presentation; Extended circulation time |
Tissue Engineering Scaffolds | Biofunctionalization of hydrogels | Spatial control of bioactive signals; Minimal fibrosis |
Active Food Packaging | Compatibilizer in polysaccharide films | Enhanced barrier properties; Functionalization capability |
Nutraceutical Delivery | Emulsion stabilizer | Improved bioavailability of hydrophobic bioactives |
3D Food Printing | Rheology modifier | Tunable viscoelasticity for extrusion-based printing |
The compound's role extends to surface modification strategies where it creates non-fouling interfaces with specific binding capabilities. Surfaces functionalized with Biotinamido PEG1000 exhibit significantly reduced protein adsorption and cell adhesion due to the hydrophilic PEG layer, while the biotin terminus allows selective capture of streptavidin-conjugated probes [5] [6]. This dual functionality proves invaluable in microarray technology, biosensor interfaces, and lab-on-a-chip devices where background interference must be minimized while maintaining specific recognition capabilities. Recent advances have leveraged these properties to develop point-of-care diagnostic devices with enhanced sensitivity and specificity, particularly in complex biological matrices like blood or saliva [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7